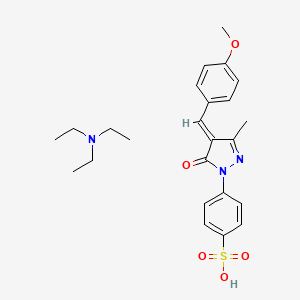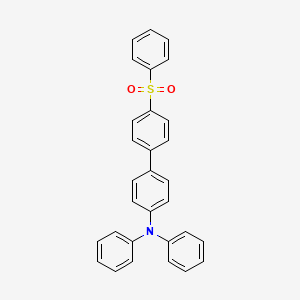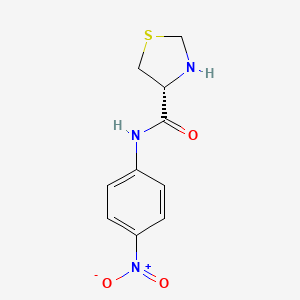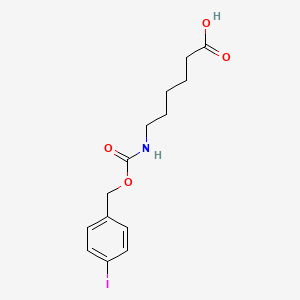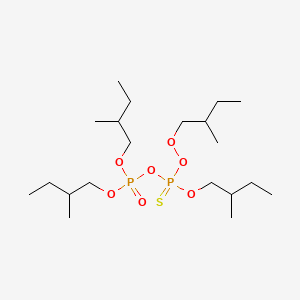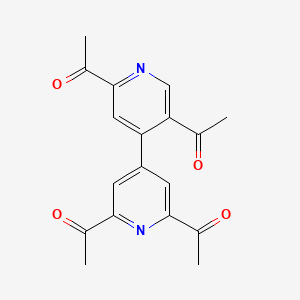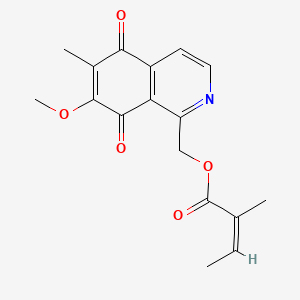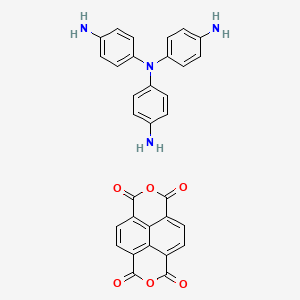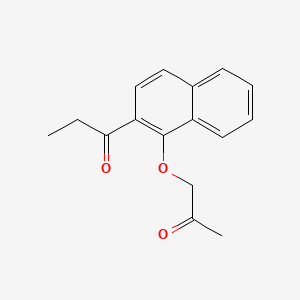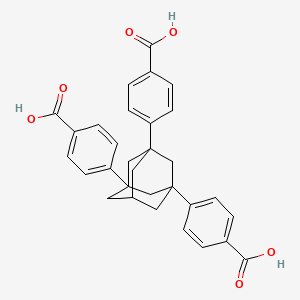![molecular formula C27H9N3O9 B13780185 6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,15,24-trinitroheptacyclo[187002,1003,8011,19012,17021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione is a complex organic compound characterized by its intricate heptacyclic structure and multiple nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione typically involves multi-step organic reactions. The process begins with the formation of the heptacyclic core, followed by the introduction of nitro groups through nitration reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing advanced chemical engineering techniques to maintain reaction efficiency and product purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione has several scientific research applications:
Chemistry: The compound’s unique structure makes it a subject of interest in studies of molecular geometry and reactivity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex organic molecules.
Mechanism of Action
The mechanism by which 6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione exerts its effects involves interactions with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, potentially interacting with cellular components and enzymes. The compound’s heptacyclic structure may also influence its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2,7,12-triamino-5H-diindeno[1,2-a1’,2’-c]fluorene-5,10,15-trione: Similar heptacyclic structure with amino groups instead of nitro groups.
10,15-dihydro-5H-diindolo[3,2-a3’,2’-c]carbazole: Another complex polycyclic compound with different functional groups.
Uniqueness
6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione is unique due to its specific arrangement of nitro groups and the heptacyclic core. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H9N3O9 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione |
InChI |
InChI=1S/C27H9N3O9/c31-25-16-7-10(28(34)35)1-4-13(16)19-22(25)20-15-6-3-12(30(38)39)9-18(15)27(33)24(20)21-14-5-2-11(29(36)37)8-17(14)26(32)23(19)21/h1-9H |
InChI Key |
MJRTYJDSVPIXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C4=C(C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])C6=C3C7=C(C6=O)C=C(C=C7)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
